hCA IX Selectivity Over Off-Target Isoforms hCA I and hCA II
hCAIX-IN-7 demonstrates a profound selectivity for hCA IX over the ubiquitous cytosolic isoforms hCA I and hCA II. Its inhibition constants (Ki) for hCA I and hCA II are both >10,000 nM, indicating negligible binding to these physiologically critical enzymes. In contrast, its Ki for the target hCA IX is 410.6 nM, yielding a selectivity ratio of >24.4-fold for hCA IX over both hCA I and hCA II . This high level of selectivity is a key differentiator, as many other hCA IX inhibitors, such as the more potent but less selective hCAIX/XII-IN-7 (compound 3e), exhibit significant inhibition of hCA I (Ki = 3.2 nM) and hCA II (Ki = 9.2 nM) [1].
hCA IX Ki 410.6 nM
vs. hCAIX/XII-IN-7: hCA I Ki 3.2 nM, hCA II Ki 9.2 nM
| Evidence Dimension | Inhibition constant (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | hCA I: >10,000 nM; hCA II: >10,000 nM; hCA IX: 410.6 nM |
| Comparator Or Baseline | hCAIX/XII-IN-7 (compound 3e): hCA I: 3.2 nM; hCA II: 9.2 nM; hCA IX: 503.7 nM |
| Quantified Difference | hCAIX-IN-7 is >3,125-fold less active against hCA I and >1,086-fold less active against hCA II compared to hCAIX/XII-IN-7, while maintaining comparable potency for hCA IX. |
| Conditions | Stopped-flow CO₂ hydrase assay using recombinant human CA isoforms |
Why This Matters
This exceptional selectivity profile minimizes confounding biological effects from the inhibition of widespread hCA I and II, making hCAIX-IN-7 a superior tool for studies where target-specific phenotypic outcomes are paramount.
- [1] MedChemExpress. (n.d.). hCAIX/XII-IN-7 (HY-156169) Product Page. View Source
